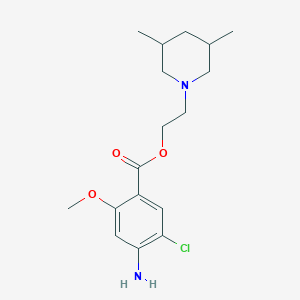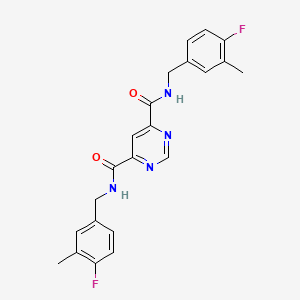
Monosodium glutamate
描述
Monosodium glutamate, commonly known as sodium glutamate, is the sodium salt of glutamic acid, a naturally occurring non-essential amino acid. It is widely used as a flavor enhancer in the food industry due to its ability to intensify the savory taste known as umami. This compound is found naturally in foods such as tomatoes, cheese, and seaweed. It was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 .
准备方法
Monosodium glutamate can be produced through several methods:
Hydrolysis of Vegetable Proteins: This method involves breaking down vegetable proteins using hydrochloric acid to release glutamic acid, which is then neutralized with sodium hydroxide to form this compound.
Chemical Synthesis: Acrylonitrile is used in a chemical synthesis process to produce this compound.
Bacterial Fermentation: The most common industrial method involves fermenting starch or molasses using bacteria that produce glutamic acid.
化学反应分析
Monosodium glutamate undergoes several types of chemical reactions:
Hydrolysis: In the presence of water, this compound can hydrolyze to form glutamic acid and sodium ions.
Decomposition: When heated above 232°C, this compound decomposes to release toxic fumes containing oxides of nitrogen and sodium.
Neutralization: As an acidic salt, this compound can neutralize bases, generating heat in the process.
科学研究应用
Monosodium glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amino acids and peptides.
Biology: This compound is used to study protein aggregation and its effects on neurological diseases.
Medicine: Research has explored its potential impact on obesity, diabetes, and neurotoxicity.
作用机制
Monosodium glutamate exerts its effects by stimulating glutamate receptors in the taste buds, which relay signals to the brain, triggering the umami taste sensation . Additionally, it facilitates the binding of kokumi substances to kokumi receptors, enhancing the intensity of umami, sweet, salty, and fatty tastes . In the gut, this compound is absorbed through glutamate receptors and can be broken down or incorporated into other molecules .
相似化合物的比较
Monosodium glutamate is unique among flavor enhancers due to its specific ability to elicit the umami taste. Similar compounds include:
Monopotassium Glutamate: Another salt of glutamic acid used as a flavor enhancer.
Calcium Diglutamate: A calcium salt of glutamic acid with similar flavor-enhancing properties.
Monoammonium Glutamate: An ammonium salt of glutamic acid used in food processing.
This compound stands out due to its widespread use and effectiveness in enhancing savory flavors in a variety of foods.
属性
Key on ui mechanism of action |
L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |
|---|---|
CAS 编号 |
142-47-2 |
分子式 |
C5H8NNaO4 |
分子量 |
169.11 g/mol |
IUPAC 名称 |
sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1 |
InChI 键 |
LPUQAYUQRXPFSQ-DFWYDOINSA-M |
杂质 |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
手性 SMILES |
C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+] |
规范 SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[Na+] |
外观 |
Solid powder |
沸点 |
225 °C (decomposes) |
颜色/形态 |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
密度 |
26.2 (saturated water solution at 20 °C) |
熔点 |
450 °F (Decomposes) (NTP, 1992) |
Key on ui other cas no. |
68187-32-6 68187-33-7 68187-34-8 142-47-2 |
物理描述 |
Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
28826-18-8 |
保质期 |
>3 years if stored properly |
溶解度 |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does monosodium glutamate exert its flavor-enhancing effect?
A1: this compound activates glutamate receptors on the tongue, specifically those responsible for the umami taste. This taste perception is associated with a savory, brothy, or meaty flavor. While the exact mechanism is not fully understood, it is believed that MSG, by binding to these receptors, enhances the signal transduction pathways involved in taste perception. []
Q2: Does this compound cross the blood-brain barrier?
A2: While there is debate on the extent to which this compound crosses the blood-brain barrier, some studies suggest that high doses may lead to elevated glutamate levels in specific brain regions. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H8NO4Na. It has a molecular weight of 169.111 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: While specific spectroscopic data is not provided in these research papers, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information about the compound's structure and functional groups. []
Q5: How stable is this compound under various conditions?
A5: this compound is generally stable under typical food processing and storage conditions. It is highly soluble in water but less soluble in oils and fats. Factors like heat, moisture, and pH can impact its long-term stability. [, , ]
Q6: What are the known toxic effects of this compound in animal studies?
A6: Studies in rodents have shown that high doses of this compound, often administered via injection, can induce oxidative stress and damage in various organs, including the liver, kidneys, testes, and brain. [, , , , , ]
Q7: Are there any known long-term effects of this compound consumption in humans?
A7: While some individuals report sensitivities to MSG, extensive research has not established a definitive link between typical dietary MSG intake and long-term health consequences in humans. Further studies are needed to fully understand its potential long-term effects. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)









